Di[5-(trifluoromethyl)-2-pyridyl] disulphide
Overview
Description
Di[5-(trifluoromethyl)-2-pyridyl] disulphide is an organic compound with the molecular formula C12H6F6N2S2 and a molecular weight of 356.31 g/mol . This compound is characterized by the presence of two pyridyl rings substituted with trifluoromethyl groups and linked by a disulphide bond. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di[5-(trifluoromethyl)-2-pyridyl] disulphide typically involves the reaction of 5-(trifluoromethyl)-2-pyridyl thiol with an oxidizing agent. One common method is the oxidation of 5-(trifluoromethyl)-2-pyridyl thiol using iodine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Di[5-(trifluoromethyl)-2-pyridyl] disulphide undergoes various chemical reactions, including:
Oxidation: The disulphide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulphide bond can be reduced to yield the corresponding thiols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl groups under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of 5-(trifluoromethyl)-2-pyridyl thiol.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
Di[5-(trifluoromethyl)-2-pyridyl] disulphide has a wide range of applications in scientific research:
Biology: Employed in the study of redox biology and the role of disulphide bonds in protein folding and stability.
Medicine: Investigated for its potential use in drug development, particularly in the design of redox-active pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Di[5-(trifluoromethyl)-2-pyridyl] disulphide involves the cleavage and formation of disulphide bonds. In biological systems, it can modulate redox states by interacting with thiol groups in proteins, leading to changes in protein structure and function. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in redox chemistry .
Comparison with Similar Compounds
Similar Compounds
Di[2-pyridyl] disulphide: Lacks the trifluoromethyl groups, resulting in different reactivity and stability.
Di[4-(trifluoromethyl)-2-pyridyl] disulphide: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical properties.
Di[5-(methyl)-2-pyridyl] disulphide: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity.
Uniqueness
Di[5-(trifluoromethyl)-2-pyridyl] disulphide is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric effects. These effects enhance the compound’s stability and reactivity, making it particularly useful in various chemical and biological applications .
Properties
IUPAC Name |
5-(trifluoromethyl)-2-[[5-(trifluoromethyl)pyridin-2-yl]disulfanyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2S2/c13-11(14,15)7-1-3-9(19-5-7)21-22-10-4-2-8(6-20-10)12(16,17)18/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUBQFNUFKOTJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)SSC2=NC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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